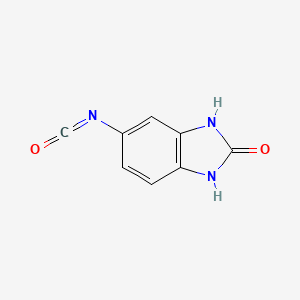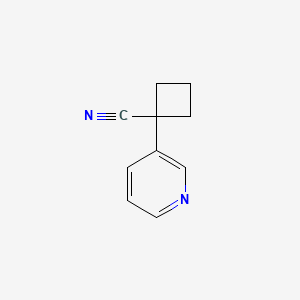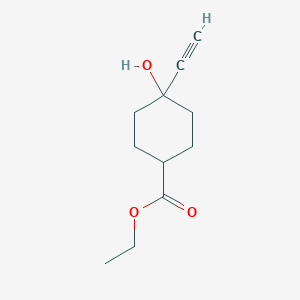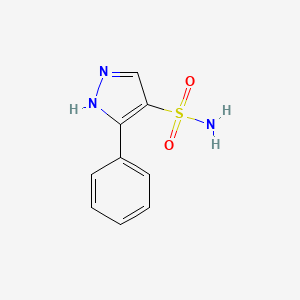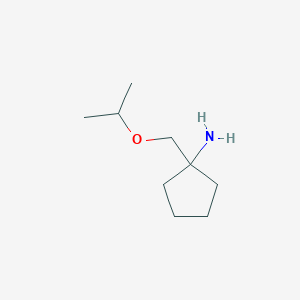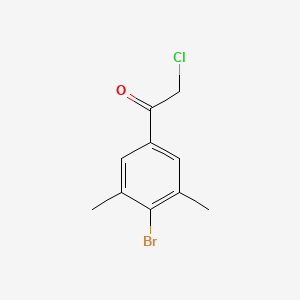
3-(2-Chloro-4-methoxyphenyl)-3-methylbutanoic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-(2-Chloro-4-methoxyphenyl)-3-methylbutanoic acid is an organic compound that belongs to the class of aromatic carboxylic acids It features a benzene ring substituted with a chlorine atom and a methoxy group, along with a butanoic acid side chain
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3-(2-Chloro-4-methoxyphenyl)-3-methylbutanoic acid typically involves multi-step organic reactions. One common method involves the Friedel-Crafts acylation of 2-chloro-4-methoxybenzene with a suitable acyl chloride, followed by subsequent reactions to introduce the butanoic acid side chain. The reaction conditions often require the use of a Lewis acid catalyst, such as aluminum chloride, and an inert solvent like dichloromethane .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. The use of high-purity reagents and stringent quality control measures are essential to achieve the desired product specifications.
Analyse Des Réactions Chimiques
Types of Reactions
3-(2-Chloro-4-methoxyphenyl)-3-methylbutanoic acid can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to a hydroxyl group under strong oxidizing conditions.
Reduction: The carboxylic acid group can be reduced to an alcohol using reducing agents like lithium aluminum hydride.
Substitution: The chlorine atom can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate or chromium trioxide in acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like amines or thiols in the presence of a base such as sodium hydroxide.
Major Products Formed
Oxidation: 3-(2-Hydroxy-4-methoxyphenyl)-3-methylbutanoic acid.
Reduction: 3-(2-Chloro-4-methoxyphenyl)-3-methylbutanol.
Substitution: 3-(2-Amino-4-methoxyphenyl)-3-methylbutanoic acid or 3-(2-Thio-4-methoxyphenyl)-3-methylbutanoic acid.
Applications De Recherche Scientifique
3-(2-Chloro-4-methoxyphenyl)-3-methylbutanoic acid has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anti-inflammatory properties.
Medicine: Explored for its potential use in drug development, particularly in designing new therapeutic agents.
Industry: Utilized in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of 3-(2-Chloro-4-methoxyphenyl)-3-methylbutanoic acid depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The presence of the chlorine and methoxy groups can influence its binding affinity and specificity towards these targets. The exact pathways involved would require detailed biochemical studies to elucidate .
Comparaison Avec Des Composés Similaires
Similar Compounds
- 3-(2-Chloro-4-methoxyphenyl)phenylacetic acid
- 2-Chloro-4-methoxyphenylacetic acid
- 2-Chloro-4-methoxybenzoic acid
Uniqueness
3-(2-Chloro-4-methoxyphenyl)-3-methylbutanoic acid is unique due to its specific substitution pattern on the benzene ring and the presence of a butanoic acid side chain. This structural arrangement can impart distinct chemical and biological properties compared to its analogs. For instance, the butanoic acid side chain may enhance its solubility and bioavailability, making it a more suitable candidate for certain applications .
Propriétés
Formule moléculaire |
C12H15ClO3 |
|---|---|
Poids moléculaire |
242.70 g/mol |
Nom IUPAC |
3-(2-chloro-4-methoxyphenyl)-3-methylbutanoic acid |
InChI |
InChI=1S/C12H15ClO3/c1-12(2,7-11(14)15)9-5-4-8(16-3)6-10(9)13/h4-6H,7H2,1-3H3,(H,14,15) |
Clé InChI |
OLPFGBQMHPOVRP-UHFFFAOYSA-N |
SMILES canonique |
CC(C)(CC(=O)O)C1=C(C=C(C=C1)OC)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


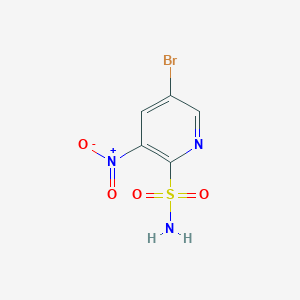
![2-[(2S)-2-amino-3-(1H-imidazol-4-yl)propanamido]aceticacid,bis(trifluoroaceticacid)](/img/structure/B13610080.png)
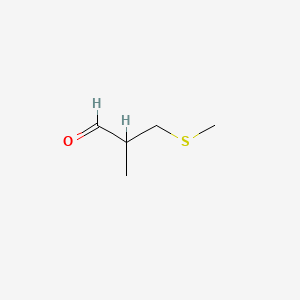
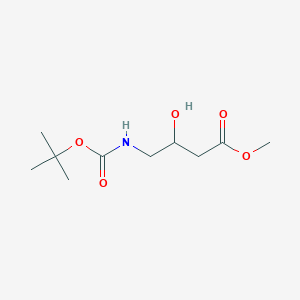
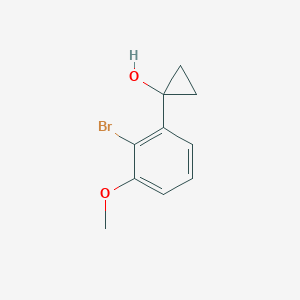
aminehydrochloride](/img/structure/B13610108.png)

